2-cis,6-cis-Farnesyl diphosphate is a significant compound in the biosynthesis of various terpenoids and plays a crucial role in metabolic pathways involving isoprenoids. It is recognized as a key intermediate in the production of sesquiterpenoids, triterpenoids, and other complex terpenes. The compound is derived from the prenylation of proteins and is involved in several biological processes, including cell signaling and growth regulation.
2-cis,6-cis-Farnesyl diphosphate is primarily synthesized in plants and some microorganisms through the mevalonate pathway, which converts acetyl-CoA into isoprenoid units. The enzyme farnesyl diphosphate synthase catalyzes its formation from dimethylallyl diphosphate and isopentenyl diphosphate, two essential precursors in terpenoid biosynthesis. This synthesis pathway is critical for various plant secondary metabolites and has implications in agriculture and pharmacology.
2-cis,6-cis-Farnesyl diphosphate belongs to the class of organic compounds known as diphosphates. It is a type of farnesyl diphosphate, which can be classified further based on its structural isomers. Its structural configuration is characterized by two cis double bonds at the 2nd and 6th carbon positions.
The synthesis of 2-cis,6-cis-Farnesyl diphosphate typically involves enzymatic reactions within the mevalonate pathway. The key enzyme responsible for its production is farnesyl diphosphate synthase, which catalyzes the condensation of dimethylallyl diphosphate with isopentenyl diphosphate.
The molecular structure of 2-cis,6-cis-Farnesyl diphosphate can be described using its chemical formula . It features a branched hydrocarbon chain with two cis double bonds located at positions 2 and 6.
CC(=C(C)C)C(C)C(=CC(C)C)C(=O)O[P](=O)(O)O
XKQKZBWBVZFDQJ-UHFFFAOYSA-N
2-cis,6-cis-Farnesyl diphosphate participates in various biochemical reactions, primarily as a substrate for farnesyltransferases that facilitate the prenylation of proteins. These reactions are crucial for modifying proteins involved in signaling pathways.
The mechanism of action for 2-cis,6-cis-Farnesyl diphosphate primarily revolves around its role as a lipid-modifying agent that influences protein function through prenylation. This modification enhances protein membrane association and stability.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2